7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Beschreibung
The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one (hereafter referred to as Compound X) is a structurally complex molecule featuring a pyrazolo[4,3-c]pyridinone core fused with a piperazine-carbonyl-4-chlorobenzoyl substituent. The 4-chlorobenzoyl group may enhance lipophilicity and metabolic stability, while the piperazine moiety offers conformational flexibility for target binding .
Eigenschaften
IUPAC Name |
7-[4-(4-chlorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3/c1-28-15-20(22-21(16-28)25(34)31(27-22)19-5-3-2-4-6-19)24(33)30-13-11-29(12-14-30)23(32)17-7-9-18(26)10-8-17/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMQUFRXLFPEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of the compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is human carbonic anhydrase VII (hCA VII), a protein expressed in the brain. This protein plays a crucial role in maintaining pH balance and helping transport carbon dioxide out of tissues.
Mode of Action
The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one interacts with hCA VII by fitting into its catalytic cavity. This interaction inhibits the activity of hCA VII, thereby affecting the balance of carbon dioxide and pH in the tissues.
Biochemical Pathways
The inhibition of hCA VII by 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one affects the carbon dioxide transport pathway. This can lead to changes in the pH balance within cells and tissues, potentially affecting various biochemical processes.
Biologische Aktivität
The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel derivative in medicinal chemistry, particularly noted for its potential biological activities. This article reviews its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 475.9 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with a piperazine moiety and a chlorobenzoyl group, which are critical for its biological activity.
Synthesis
The synthesis involves a multi-step process starting from piperazine derivatives and various benzoyl chlorides. The key steps include:
-
Formation of Piperazine Derivative :
- Reaction of 4-chlorobenzhydryl chloride with piperazine.
- Characterization through NMR and IR spectroscopy to confirm product formation.
-
N-acylation :
- N-substitution with different benzoyl chlorides to yield the final compound.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- Liver Cancer : HUH7, HEPG2
- Breast Cancer : MCF7, T47D
- Colon Cancer : HCT116
The compound showed lower GI50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating potent anti-cancer properties. For instance, specific derivatives exhibited GI50 values as low as 0.44 µM against HEP3B cells, highlighting their effectiveness in inhibiting cell growth (Table 1).
| Cell Line | Compound | GI50 (µM) | Reference Drug (5-FU) |
|---|---|---|---|
| HUH7 | 5a | 1.91 | 10 |
| HEP3B | 5c | 0.44 | 8 |
| T47D | 5e | 0.31 | 6 |
| HCT116 | 5g | 1.22 | 9 |
The proposed mechanisms include:
- Inhibition of Topoisomerase II : Similar compounds have shown to inhibit topoisomerase II activity, leading to DNA damage in cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptosis in U937 cells through intrinsic pathways.
Antimicrobial Activity
In addition to anticancer effects, derivatives of this compound have shown promising antimicrobial activity against various pathogens, suggesting a broad spectrum of biological activity.
Case Study: Antimycobacterial Activity
A related study evaluated similar piperazine derivatives against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 µM for certain derivatives, indicating potential as anti-tubercular agents (Table 2).
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyrazolo-Pyridinone and Pyrazolo-Pyrimidinone Derivatives
Compound X shares structural similarities with pyrazolo-pyrimidinones and pyrano-pyrazoles described in the literature. Key distinctions and similarities include:
Key Observations :
- Substituent Effects : The 4-chlorobenzoyl group in Compound X contrasts with electron-donating groups (e.g., methoxy in ) or fluorine-rich substituents (e.g., MK63 ), which may alter solubility and binding affinity.
Piperazine-Linked Compounds
Piperazine derivatives are prevalent in drug design due to their ability to modulate pharmacokinetics. Notable analogs include:
Key Observations :
- Electron-Deficient Aromatic Systems : The 4-chlorobenzoyl group in Compound X mirrors the electron-withdrawing effects of trifluoromethyl (in Compound 5 ) or dithiolone (), which may enhance receptor-binding interactions.
- Synthetic Accessibility : Compound X’s piperazine-carbonyl linkage likely requires coupling reagents (e.g., EDC/HOBT), analogous to methods in .
Research Findings and Implications
Pharmacological Hypotheses
Based on structural analogs:
- Kinase Inhibition: Pyrazolo-pyrimidinones (e.g., MK6 ) show kinase inhibitory activity; Compound X’s bulkier substituents may target ATP-binding pockets.
- CNS Penetration : The piperazine moiety could enhance blood-brain barrier permeability, similar to PDE inhibitors (e.g., ).
Q & A
Q. What synthetic methodologies are commonly employed to construct the pyrazolo[4,3-c]pyridine core in this compound?
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, condensation of pyrazol-5-amine derivatives with aldehydes (e.g., 4-chlorobenzaldehyde) under solvent-free conditions can yield fused pyrazolo-pyridine systems. Cyclization of intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) is critical for ring closure . Key intermediates include α,β-unsaturated ketones or azide-functionalized precursors, as demonstrated in analogous pyrazole-fused heterocycles .
Q. How is the piperazine-1-carbonyl moiety introduced into the structure?
Piperazine derivatives are often incorporated via nucleophilic acyl substitution. A common strategy involves reacting 4-(4-chlorobenzoyl)piperazine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides). For instance, phenyl(piperazin-1-yl)methanone derivatives are synthesized by reacting benzoyl chloride with piperazine in the presence of a base like K₂CO₃ in DMF at 80°C .
Q. What spectroscopic techniques validate the compound’s structural integrity?
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-H bends.
- NMR : ¹H NMR identifies methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and piperazine protons (δ 3.0–3.5 ppm). ¹³C NMR detects carbonyl carbons (δ 165–175 ppm).
- Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, reaction path searches can identify energy barriers in cyclization steps, guiding solvent selection (e.g., ethanol vs. DMF) and catalyst use. Computational tools also predict regioselectivity in multi-step reactions, reducing trial-and-error experimentation .
Q. What strategies address contradictory biological activity data in SAR studies?
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To resolve these:
Q. How do substituents on the chlorobenzoyl group influence bioactivity?
Modifying the chloro-substituent’s position (para vs. meta) or replacing it with electron-withdrawing/donating groups alters pharmacokinetics. For example:
| Substituent | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 4-Cl | 3.2 | 0.45 | High membrane permeability |
| 4-OCH₃ | 2.8 | 1.2 | Reduced activity due to polarity |
| SAR studies suggest para-chloro maximizes lipophilicity and target binding . |
Q. What crystallographic techniques resolve structural ambiguities in analogs?
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For pyrazolo-pyridine derivatives, SCXRD confirmed intramolecular hydrogen bonding between the pyridinone oxygen and adjacent NH groups, stabilizing the planar structure .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature control : Gradual heating (e.g., 80°C → 120°C) prevents decomposition of heat-sensitive moieties .
Q. What purification techniques are effective for isolating this compound?
- Column chromatography : Silica gel with gradient elution (hexane/EtOAc 4:1 → 1:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns resolve closely related impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
